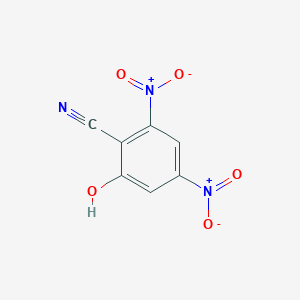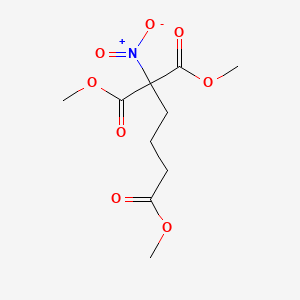
Trimethyl 1-nitrobutane-1,1,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl 1-nitrobutane-1,1,4-tricarboxylate is an organic compound with the molecular formula C10H15NO8. This compound is characterized by the presence of three ester groups and a nitro group attached to a butane backbone. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 1-nitrobutane-1,1,4-tricarboxylate typically involves the esterification of 1-nitrobutane-1,1,4-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Trimethyl 1-nitrobutane-1,1,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or ethanol (C2H5OH) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amino derivatives.
Substitution: Substituted esters or amides.
Scientific Research Applications
Trimethyl 1-nitrobutane-1,1,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Trimethyl 1-nitrobutane-1,1,4-tricarboxylate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis to release the corresponding acids. These reactions can affect cellular pathways and enzyme activities, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trimethyl 1,2,4-benzenetricarboxylate: Similar in structure but with a benzene ring instead of a butane backbone.
Trimethyl 1,3,5-benzenetricarboxylate: Another benzene derivative with different substitution patterns.
Trimethyl 1,2,4-butanetricarboxylate: Similar but without the nitro group.
Uniqueness
Trimethyl 1-nitrobutane-1,1,4-tricarboxylate is unique due to the presence of both nitro and ester groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various synthetic and research purposes.
Properties
CAS No. |
65844-71-5 |
|---|---|
Molecular Formula |
C10H15NO8 |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
trimethyl 1-nitrobutane-1,1,4-tricarboxylate |
InChI |
InChI=1S/C10H15NO8/c1-17-7(12)5-4-6-10(11(15)16,8(13)18-2)9(14)19-3/h4-6H2,1-3H3 |
InChI Key |
BXAGXAYIGSNPDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(C(=O)OC)(C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol](/img/structure/B14473390.png)
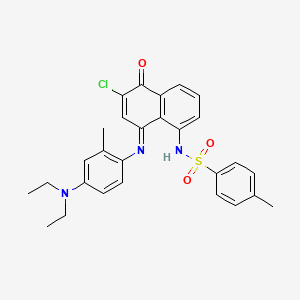
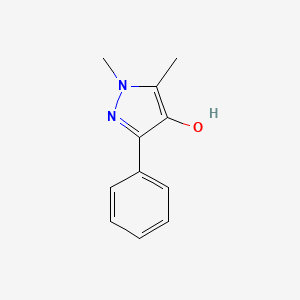
![6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14473411.png)
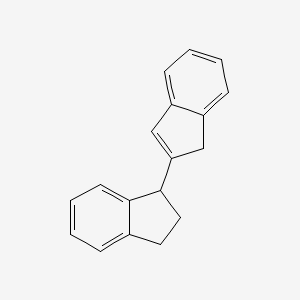
![2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14473419.png)

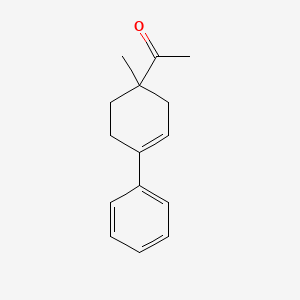
![2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14473454.png)


![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)
